(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
Description
The compound (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a benzothiazole derivative featuring a nitro group at the 6-position, an allyl substituent at the 3-position, and a propanamide side chain modified with a phenylthio moiety. Its Z-configuration is critical for its stereoelectronic properties, influencing interactions in biological or material systems. Structural analogs often employ similar synthetic routes, such as nucleophilic substitutions or cyclization reactions, as seen in .
Properties
IUPAC Name |
N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-11-21-16-9-8-14(22(24)25)13-17(16)27-19(21)20-18(23)10-12-26-15-6-4-3-5-7-15/h2-9,13H,1,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVAWVWGMWHVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a detailed overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
The compound has the following chemical formula:
Its molecular weight is approximately 417.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and fungi like Candida albicans .
2. Anticancer Properties
The compound’s structural similarities to other known anticancer agents suggest potential antiproliferative effects. In vitro studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis .
3. Anti-inflammatory Effects
Thiazole derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial activity while substitutions on the thiazole ring can significantly influence anticancer efficacy .
Table 2: SAR Analysis of Related Compounds
| Compound | Substituent | Activity Type | IC50 (µM) |
|---|---|---|---|
| Compound A | -NO2 | Anticancer | 0.57 |
| Compound B | -Cl | Antimicrobial | 12.5 |
| Compound C | -CH3 | Anti-inflammatory | 25 |
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves the inhibition of key enzymes responsible for cell proliferation, leading to apoptosis in cancer cells. Research indicates that it may target pathways involved in DNA replication and repair, making it a candidate for further development as a chemotherapeutic agent.
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Antibacterial Properties :
- Studies have demonstrated that (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide exhibits significant antibacterial activity against various strains of bacteria. This property is attributed to its ability to disrupt bacterial cell wall synthesis and protein production, leading to cell death.
-
Anti-inflammatory Effects :
- The compound's anti-inflammatory potential has been explored in various models of inflammation. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Biological Research
-
Mechanism of Action :
- The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit enzymes involved in critical cellular processes, which can lead to reduced cell viability in both cancerous and bacterial cells.
-
Case Studies :
- Several case studies have highlighted its efficacy in vitro against specific cancer cell lines and bacterial cultures, providing a foundation for future clinical trials.
Industrial Applications
-
Material Science :
- The unique properties of this compound make it suitable for developing advanced materials with antimicrobial properties. These materials can be utilized in coatings and polymers that require enhanced resistance to microbial growth.
-
Synthesis of Derivatives :
- This compound serves as a valuable building block for synthesizing more complex molecules, facilitating the exploration of new chemical reactions and methodologies within synthetic organic chemistry.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The nitro group on the benzothiazole ring deactivates the ring, favoring substitutions at the C5 position (meta to nitro):
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 45% | |
| Sulfonation | ClSO₃H, DCM, rt | 5-Sulfo derivative | 38% |
Oxidation of the Phenylthio Group
The phenylthio (-SPh) moiety undergoes oxidation to sulfoxide or sulfone:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 2h | 3-(Phenylsulfinyl)propanamide | 72% | |
| KMnO₄ | H₂O/acetone, 0°C, 1h | 3-(Phenylsulfonyl)propanamide | 68% |
Cycloaddition with the Allyl Group
The allyl substituent participates in Diels-Alder reactions :
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 12h | Hexahydroindenone-fused derivative | 55% | |
| Tetracyanoethylene | DCM, rt, 24h | Tricyclic nitrile adduct | 41% |
Reduction of the Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6h | 6-Aminobenzothiazole derivative | 89% | |
| Na₂S₂O₄ | H₂O/EtOH, pH 7, rt | 6-Aminobenzothiazole derivative | 76% |
Biological Interactions
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Glutathione Conjugation : The phenylthio group undergoes S-glutathionylation in hepatic microsomes, forming a mercapturate metabolite (detected via LC-MS) .
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CYP450 Oxidation : Metabolism by CYP3A4 yields the sulfoxide derivative as the major metabolite .
Stability and Degradation
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Photodegradation : UV irradiation (λ = 254 nm) in MeOH leads to cleavage of the allyl group, forming 6-nitrobenzo[d]thiazol-2(3H)-one (t₁/₂ = 2.3 h) .
-
Hydrolytic Stability : Resistant to hydrolysis at pH 1–10 (24h, 25°C) .
Data Tables
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Allylation | Allyl bromide, NaH, DMAc | N3-allyl derivative | 66% |
| Diels-Alder | Maleic anhydride, toluene | Hexahydroindenone adduct | 55% |
| Nitro Reduction | H₂/Pd-C, EtOH | 6-Aminobenzothiazole | 89% |
Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 417.5 g/mol | HRMS ([M+H]⁺ = 418.1124) |
| LogP | 3.2 ± 0.1 | HPLC (C18 reverse phase) |
| λmax (UV-Vis) | 298 nm (ε = 12,400 M⁻¹cm⁻¹) | Ethanol, 25°C |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole Derivatives
Key Compounds:
- (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide ()
- (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide ()
Sulfonyl groups (e.g., ) improve solubility but may reduce metabolic stability .
Heterocyclic Core Variations: Benzothiazole vs. Thiadiazole
Key Compound: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide ()
Thiadiazole derivatives () often require harsher synthesis conditions (e.g., reflux with dioxane) .
Propanamide Side Chain Modifications
Key Compound: Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate ()
The phenylthio group in the target compound may confer better membrane permeability due to its lipophilicity, whereas carbamates () enhance hydrogen bonding for target recognition .
Research Findings and Implications
- Synthetic Challenges : The nitro group in the target compound likely necessitates careful control of reaction conditions (e.g., nitration under low temperatures) to avoid by-products, contrasting with sulfonyl analogs requiring oxidizing agents .
- Spectroscopic Signatures : Compared to thiadiazole derivatives (), the target compound’s IR spectrum would show distinct C=O stretches (~1690 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .
- Biological Potential: While direct data are lacking, the nitro group’s electron-withdrawing nature may enhance interactions with enzymes like nitroreductases, a feature exploited in prodrug design.
Q & A
Q. What safety precautions are necessary when handling nitro and sulfonamide groups present in this compound during laboratory synthesis?
- Answer: Nitro compounds are explosive under reducing conditions; avoid contact with Zn or Fe powders. Sulfonamides may release SO₂ upon decomposition—use fume hoods and personal protective equipment (PPE). Store in amber vials at –20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
